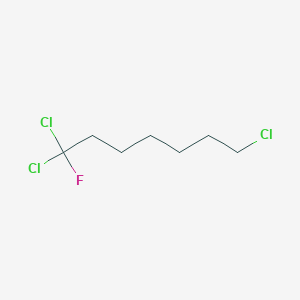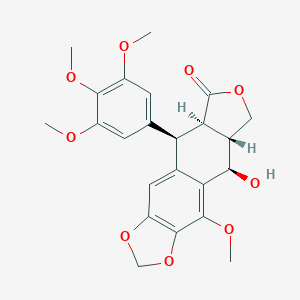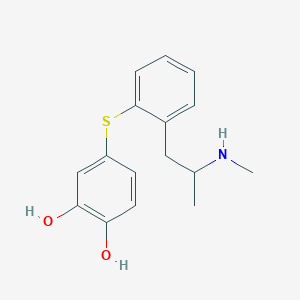![molecular formula C12H17NO3 B159545 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL CAS No. 1622-67-9](/img/structure/B159545.png)
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL, also known as DIMBOA, is a natural product that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential as a natural herbicide, insecticide, and fungicide. In addition, it has been shown to have various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is not fully understood. However, it has been shown to act as a potent antioxidant, which may contribute to its various biological activities. In addition, it has been suggested that 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL may act by inhibiting enzymes involved in various biochemical pathways.
Effets Biochimiques Et Physiologiques
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been shown to have various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antibacterial and antifungal properties, which make it a promising candidate for use as a natural pesticide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been shown to have potential as a natural herbicide, as it has been shown to inhibit the growth of various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research has several advantages. It is a natural product, which makes it a safer alternative to synthetic chemicals. In addition, it has been extensively studied, and its various biological activities have been well documented. However, the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in lab experiments also has some limitations. Its complex synthesis process makes it difficult to obtain in large quantities, and its potency varies depending on the source of the plant material used.
Orientations Futures
There are several future directions for the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research. One potential application is in the development of natural pesticides and herbicides. Another potential application is in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is a complex process that involves several steps. The most common method of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is through the oxidation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using potassium permanganate. This reaction results in the formation of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in good yields. Other methods of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL have also been reported, including the use of enzymes and microorganisms.
Applications De Recherche Scientifique
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to have potential as a natural insecticide and herbicide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Propriétés
Numéro CAS |
1622-67-9 |
|---|---|
Nom du produit |
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL |
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)12-15-5-9-4-13-8(3)11(14)10(9)6-16-12/h4,7,12,14H,5-6H2,1-3H3 |
Clé InChI |
JTDBGJWBSDBUQB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
SMILES canonique |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
Autres numéros CAS |
1622-67-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



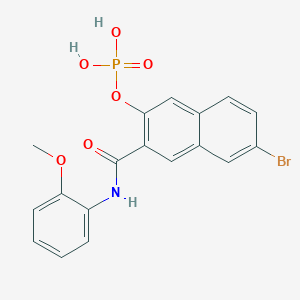
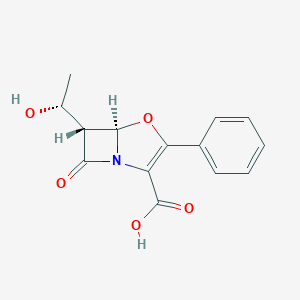
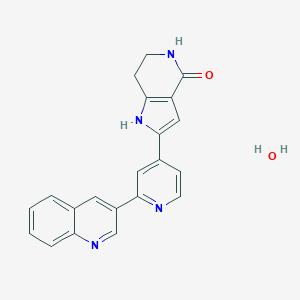
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
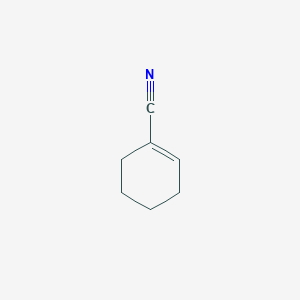
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
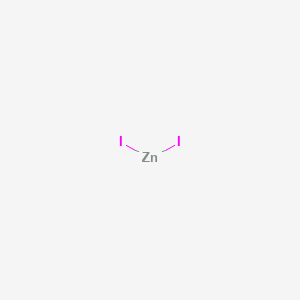
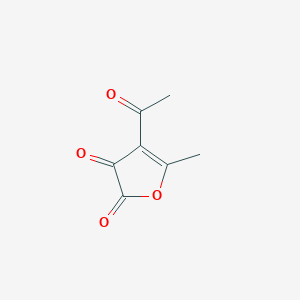
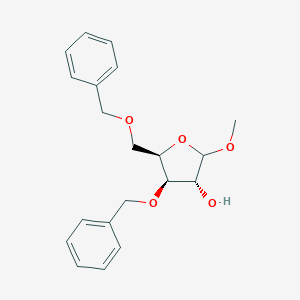
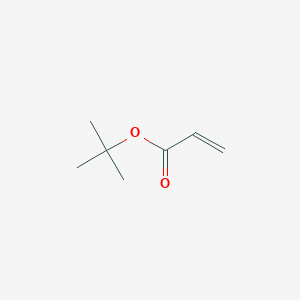
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
